Winthrop

Plasmodium vivax chloroquine resistance artemisinin-based combination therapy

Researchers and procurement managers seeking a standardized, WHO-prequalified artemisinin-based combination therapy (ACT) for clinical studies, resistance surveillance, or treatment programmes can rely on this artesunate-amodiaquine fixed-dose combination (FDC). It addresses the challenge of partner-drug resistance and complex multi-tablet regimens. - Once-daily, 3-day regimen with 2-tablet/day adult burden vs. 8 for co-blistered alternatives, reducing dosing errors and improving adherence. - Demonstrates sustained >95% PCR-corrected cure rates over multi-year surveillance, with 97.4% day-42 efficacy against chloroquine-resistant P. vivax and 97.3% non-inferiority to artemether-lumefantrine for P. falciparum. - WHO-prequalified status and extensive post-licensure safety data make it an ideal standard-of-care comparator arm in Phase II/III trials, simplifying regulatory submissions and ethics approvals.

Molecular Formula C39H50ClN3O9
Molecular Weight 740.3 g/mol
CAS No. 944945-14-6
Cat. No. B15181970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWinthrop
CAS944945-14-6
Molecular FormulaC39H50ClN3O9
Molecular Weight740.3 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C
InChIInChI=1S/C20H22ClN3O.C19H28O8/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t;10-,11-,12+,13+,16-,17-,18-,19-/m.1/s1
InChIKeyFNDVKMABQZJHKI-GMDKYCAISA-N
Commercial & Availability
Standard Pack Sizes67.5 mg / 135 mg / 270 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Artesunate–Amodiaquine Fixed-Dose Combination (Winthrop, CAS 944945-14-6): Procurement Baseline for Antimalarial Research & Supply


Winthrop (CAS 944945-14-6) is a fixed-dose combination (FDC) of artesunate and amodiaquine developed by Sanofi–Aventis in partnership with DNDi [1]. It is a WHO-prequalified artemisinin-based combination therapy (ACT) indicated for the treatment of uncomplicated Plasmodium falciparum and P. vivax malaria [2]. The compound comprises a 1:1 mixture of artesunate, a fast-acting artemisinin derivative, and amodiaquine, a 4-aminoquinoline partner drug, in a single tablet formulation designed for once-daily dosing over three days [3].

Fixed-Dose Artesunate–Amodiaquine (ASAQ Winthrop): Why Simple Interchange with Alternative ACTs or Chloroquine Is Not Advisable Without Comparative Evidence


Artesunate–amodiaquine combination therapy is not a commodity interchangeable with other artemisinin-based combinations (e.g., artemether–lumefantrine) or with legacy monotherapies such as chloroquine. ASAQ Winthrop is formulated as a single-tablet, once-daily FDC that delivers a specific partner drug (amodiaquine) with a distinct pharmacokinetic and resistance-selection profile [1]. Substituting with a co-blistered artesunate + amodiaquine product or with artemether–lumefantrine changes the dosing burden, partner drug exposure, and may alter the risk of treatment failure or recrudescence in settings with pre-existing parasite resistance [2]. The following evidence demonstrates where the ASAQ Winthrop FDC provides quantifiable differentiation from chloroquine and from artemether–lumefantrine that is meaningful for clinical supply, procurement, and research design.

Quantitative Differentiation of Artesunate–Amodiaquine FDC (Winthrop) from Chloroquine and Artemether–Lumefantrine: A Comparator-Based Evidence Guide


Superior Day-42 Cure Rate of ASAQ Winthrop vs. Chloroquine in P. vivax Malaria (Randomized Controlled Trial)

In a randomized, controlled trial conducted in the Brazilian Amazon, ASAQ Winthrop demonstrated a significantly higher day‑42 PCR‑adjusted adequate clinical and parasitological response (ACPR) compared with chloroquine [1]. This establishes the fixed-dose combination as a superior first-line alternative in regions where chloroquine-resistant P. vivax is present.

Plasmodium vivax chloroquine resistance artemisinin-based combination therapy

Non-Inferiority and Comparable Day-42 Cure Rate of ASAQ Winthrop vs. Artemether–Lumefantrine in Pediatric Falciparum Malaria

In a randomized non‑inferiority trial among children aged 6‑59 months in Liberia, ASAQ Winthrop (once daily) achieved a day‑42 genotyping‑adjusted cure rate of 97.3%, compared with 94.2% for artemether–lumefantrine (twice daily) [1]. The upper limit of the 95% CI for the difference was 1.2%, meeting the pre‑specified non‑inferiority margin, while also demonstrating a numerically higher point estimate.

Plasmodium falciparum pediatric malaria non-inferiority trial

Superior Day-3 Parasite Clearance of ASAQ Winthrop vs. Artemether–Lumefantrine in Pediatric Patients

In the same Liberian pediatric trial, ASAQ Winthrop achieved 100% parasite clearance by day 3, whereas artemether–lumefantrine resulted in 99.3% clearance [1]. Although the difference is modest, it reinforces the rapid schizonticidal action of the artesunate component and suggests a lower early‑treatment failure risk.

parasite clearance artemisinin sensitivity pediatric malaria

Reduced Tablet Burden and Once‑Daily Dosing of ASAQ Winthrop vs. Co‑Blistered Formulations

ASAQ Winthrop is manufactured as a fixed‑dose combination tablet that requires only one tablet per day for infants/children and two tablets per day for adults [1]. In contrast, co‑blistered artesunate + amodiaquine packages require up to four tablets daily for children and eight for adults [2]. This reduction in pill count and dosing frequency is associated with improved patient adherence and simplified supply chain logistics [3].

adherence fixed-dose combination health systems

Once‑Daily Dosing Without Food Requirement: ASAQ Winthrop vs. Artemether–Lumefantrine

ASAQ Winthrop is administered once daily without the need for co‑administration of fatty food [1]. In contrast, artemether–lumefantrine requires twice‑daily dosing and must be taken with a fatty meal to ensure adequate lumefantrine absorption [2]. This differentiation reduces the logistical burden of supervised treatment and simplifies community‑based management of malaria [3].

dosing convenience food effect operational feasibility

Sustained Effectiveness of ASAQ Winthrop Over Three Years in High‑Transmission Settings

A three‑year effectiveness study in Côte d’Ivoire monitored 480 patients treated with ASAQ Winthrop and found that the day‑28 ACPR remained above 95% at both the beginning (2009‑2010) and end (2012) of the observation period, with >99% of patients achieving parasite clearance by day 3 [1]. This demonstrates stable, high‑level performance of the fixed‑dose combination under real‑world conditions despite ongoing drug pressure in a high‑transmission area.

effectiveness monitoring post‑licensure West Africa

High‑Impact Procurement and Research Applications for Artesunate–Amodiaquine Fixed‑Dose Combination (Winthrop)


National Malaria Control Program First‑Line Procurement in P. vivax and P. falciparum Co‑Endemic Regions

In countries where both P. vivax and P. falciparum are prevalent, ASAQ Winthrop offers a single, fixed‑dose ACT with proven high efficacy against chloroquine‑resistant P. vivax (97.4% day‑42 cure) and non‑inferiority to artemether–lumefantrine for P. falciparum (97.3% day‑42 cure) [1][2]. Its once‑daily, no‑food regimen simplifies national treatment guidelines and reduces training and supply chain complexity [3].

Humanitarian and Emergency Health Supply Chains Requiring Low‑Burden, High‑Adherence Antimalarials

ASAQ Winthrop’s reduced tablet burden (2 tablets/day for adults vs. 8 for co‑blistered alternatives) and once‑daily dosing make it particularly suited for emergency health kits, mass drug administration campaigns, and settings with limited healthcare worker supervision [1][2]. The fixed‑dose formulation minimizes the risk of incorrect dosing and improves treatment completion rates in fragile or mobile populations [3].

Clinical Trials Requiring a Well‑Characterized Comparator Arm for Novel Antimalarial Candidates

With multiple randomized controlled trials demonstrating consistent efficacy, tolerability, and pharmacokinetic parameters, ASAQ Winthrop serves as an ideal standard‑of‑care comparator arm in Phase II/III studies of next‑generation antimalarials [1][2]. Its WHO‑prequalified status and extensive post‑licensure safety data provide a robust benchmark for regulatory submissions and ethics committee approvals [3].

Pharmacovigilance and Resistance Monitoring Studies in Sub‑Saharan Africa

The sustained effectiveness of ASAQ Winthrop over a three‑year period in Côte d’Ivoire (ACPR >95% at both start and end) makes it a stable reference product for longitudinal resistance surveillance [1]. Researchers can use this fixed‑dose combination as a sentinel tool to detect emerging partner drug resistance and to evaluate the impact of new interventions on malaria transmission dynamics [2].

Technical Documentation Hub

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